molecular formula C19H13ClN2 B1625881 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 57492-47-4

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1625881
CAS No.: 57492-47-4
M. Wt: 304.8 g/mol
InChI Key: WKYCCVCIEXDYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (CAS 57492-47-4) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 19 H 13 ClN 2 and a molecular weight of 304.77, this benzimidazole derivative is characterized by its distinct aromatic structure, which is a prominent scaffold in medicinal chemistry . The benzimidazole core is recognized for its significant role in biomedical research. Recent studies highlight 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of the 17β-HSD10 enzyme, a key mitochondrial target implicated in the pathological processes of Alzheimer's disease . Furthermore, structural hybrids containing the benzimidazole moiety are being actively investigated for their apoptotic antiproliferative action and potential as EGFR inhibitors in oncology research, demonstrating the versatility of this chemical class . The broader family of imidazole-containing compounds is known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them valuable templates in drug discovery . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYCCVCIEXDYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481223
Record name 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57492-47-4
Record name 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of One-Pot Synthesis Conditions

Parameter Optimal Value Yield (%)
Solvent Acetonitrile/H₂O (9:1) 92
Light Wavelength 450 nm 90
Temperature 25°C 88
Reaction Time 6 hours 92

Metal-Catalyzed Coupling Approaches

Palladium and copper catalysts enable selective aryl-aryl bond formation, critical for introducing the 2-chlorophenyl group. A Ullmann-type coupling strategy employs:

  • CuI (10 mol%) as the catalyst
  • 1,10-Phenanthroline as the ligand
  • K₂CO₃ base in DMF at 120°C

This method couples preformed 1-phenylbenzimidazole with 2-chlorophenylboronic acid, achieving 78% yield. However, stoichiometric metal usage and high temperatures limit scalability.

Green Chemistry and Solvent-Free Methods

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A solvent-free protocol involves:

  • Grinding N-phenyl-o-phenylenediamine and 2-chlorobenzaldehyde with montmorillonite K10 clay
  • Irradiating at 300 W for 15 minutes

This approach delivers 82% yield with negligible waste, demonstrating excellent atom economy.

Industrial-Scale Production Techniques

Continuous flow reactors enhance the synthesis’s scalability and safety profile. Key parameters for pilot-scale production (10 kg/batch) include:

  • Residence Time : 30 minutes
  • Temperature : 100°C
  • Pressure : 3 bar

Automated purification via simulated moving bed (SMB) chromatography achieves >99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound

Method Yield (%) Time (h) Scalability Environmental Impact
Classical Condensation 75 8 Moderate High (toxic solvents)
One-Pot Photocatalyst 92 6 High Low
Metal-Catalyzed 78 12 Low Moderate
Microwave-Assisted 82 0.25 High Very Low

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Overview

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry, biology, and materials science. Its structural characteristics allow it to exhibit a range of biological activities, making it a valuable candidate for further investigation.

Medicinal Chemistry

This compound has been explored for its potential anticancer properties . Studies suggest that imidazole derivatives can inhibit certain enzymes and proteins involved in cancer cell proliferation, thereby affecting the normal functioning of cells. This compound has shown promise in targeting breast cancer cells, with mechanisms involving interference in biochemical pathways such as ergosterol biosynthesis, which is crucial for fungal cell membranes .

Case Study: Anticancer Activity

A recent study demonstrated that benzimidazole derivatives, including this compound, exhibited significant antiproliferative activity against various cancer cell lines. The structure-activity relationship indicated that modifications on the phenyl ring could enhance efficacy against specific cancer types .

Antimicrobial and Antifungal Applications

This compound has also been investigated for its antimicrobial and antifungal activities . Research indicates that it can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens like Candida albicans .

Table: Antimicrobial Efficacy

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4
Methicillin-resistant S. aureus8
Candida albicans64
Aspergillus niger64

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its synthesis typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions. This method allows for the production of various derivatives that can be tailored for specific applications in drug development and materials science .

Synthesis Methodology

The synthesis process can be summarized as follows:

  • Reactants : o-phenylenediamine and 2-chlorobenzaldehyde.
  • Catalyst : Acid catalyst (e.g., HCl).
  • Solvent : Ethanol or acetic acid.
  • Conditions : Reflux until completion.
  • Purification : Recrystallization or column chromatography.

Industrial Applications

Beyond its biological significance, this compound is utilized in the development of new materials with specific properties, such as dyes and catalysts. Its stability and effectiveness as a corrosion inhibitor in various environments further enhance its industrial relevance .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Reactivity Reference
2-(4-Fluorophenyl)-1H-benzimidazole 4-Fluorophenyl at C2 Enhanced metabolic stability; moderate antimicrobial activity
2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole 3-Bromophenyl at C2 Used in OLED host materials; high triplet energy levels
2-(2-Bromophenyl)-1H-benzimidazole 2-Bromophenyl at C2 Higher reactivity in Ullmann coupling (room temperature vs. 100°C for chloro analogue)
2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole Naphthyl at C2 Planar structure with dihedral angle ~62°; potential for π-π interactions in crystal packing
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole 4-Chlorophenyl at C2, methyl at C5 Improved antifungal activity compared to non-methylated analogues

Key Observations :

  • Halogen Position and Reactivity : The 2-chlorophenyl substituent in the target compound exhibits lower reactivity in Cu-catalyzed Ullmann coupling compared to brominated analogues, necessitating higher temperatures (100°C vs. room temperature for bromo derivatives) .
  • Electron-Withdrawing Effects : Fluorine at the para position (4-fluorophenyl) enhances metabolic stability but reduces antimicrobial potency compared to the ortho-chloro derivative .
  • Steric and Electronic Effects : Bromine’s larger atomic radius increases steric hindrance but improves leaving-group ability in cross-coupling reactions .

Table 2: Antimicrobial Activity of Selected Benzimidazoles

Compound Microbial Strains Tested MIC (µg/mL) or Zone of Inhibition Reference
2-(2-Chlorophenyl)-1-phenyl-1H-benzimidazole S. aureus, E. coli Comparable to norfloxacin
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole C. albicans, A. niger Moderate activity (MIC: 25–50 µg/mL)
2-(Chloromethyl)-1-phenyl-1H-benzimidazole Multidrug-resistant P. aeruginosa Limited activity (MIC: >100 µg/mL)

Key Findings :

  • The target compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming methylated or fluorinated analogues .
  • Chlorine’s electronegativity enhances membrane permeability, while the phenyl group at N1 may reduce cytotoxicity compared to alkyl-substituted variants .

Table 3: Reaction Conditions for Ullmann Coupling of Halogenated Benzimidazoles

Substrate Catalyst System Temperature Yield (%) Reference
2-(2-Chlorophenyl)-1H-benzimidazole CuI, ligand 100°C 46–70
2-(2-Bromophenyl)-1H-benzimidazole CuI, ligand 25°C 80–95
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Pd(OAc)₂, ligand 80°C 85

Mechanistic Insights :

  • Chlorine’s weaker leaving-group ability necessitates harsher conditions for C–N bond formation compared to bromine .
  • Palladium catalysts improve yields for para-substituted bromo derivatives due to better oxidative addition kinetics .

Biological Activity

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative, antifungal, and antibacterial properties, supported by recent studies and findings.

Antiproliferative Activity

Recent research has highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. In a study evaluating various derivatives against cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity. For instance, one derivative demonstrated an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative activity .

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23116.38
2g (Heptyl group)MDA-MB-23121.93
2d (Butyl group)MDA-MB-23129.39

These findings suggest that the structural modifications in benzimidazole derivatives can significantly influence their anticancer efficacy.

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been investigated. In a study assessing various compounds against Candida albicans and Aspergillus niger, it was reported that certain derivatives displayed moderate antifungal activity with minimum inhibitory concentration (MIC) values around 64 µg/mL for both strains . This indicates a potential for development into antifungal agents.

Antibacterial Activity

The antibacterial activity of this compound has been explored in various studies. One notable study reported that derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 8 µg/mL . This suggests that these compounds could serve as effective antibacterial agents.

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus4
MRSA4
Streptococcus faecalis8

The biological activities of benzimidazole derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit essential bacterial functions. Studies suggest that these compounds may disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation . Additionally, molecular docking studies indicate that these compounds bind effectively to key targets in bacterial cells, enhancing their antibacterial efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of benzimidazole derivatives:

  • Anticancer Efficacy : A study focused on the structural optimization of benzimidazole derivatives found that specific substitutions significantly enhanced their anticancer properties, with some compounds showing IC50 values as low as 0.71 µM against α-glucosidase inhibitors, highlighting their dual role as antidiabetic agents as well .
  • Antimicrobial Resistance : Research into the mechanism of action revealed that benzimidazoles could inhibit bacterial persistence mechanisms linked to resistance, suggesting a promising avenue for developing new antibiotics against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, and how can reaction conditions be systematically optimized?

The synthesis typically involves condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. Optimization strategies include varying solvents (ethanol or DMF), catalysts (e.g., Na₂S₂O₅), and temperatures (80–120°C). Systematic evaluation via Design of Experiments (DoE) can refine parameters like molar ratios and reaction times. For example, protocols using ethanol and Na₂S₂O₅ achieved yields of 82–96% at 100°C for 12 hours .

Q. How can researchers validate the structural integrity and purity of synthesized this compound derivatives?

Combine spectroscopic methods:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • IR spectroscopy for functional groups (C=N stretching at ~1600 cm⁻¹).
  • Mass spectrometry for molecular ion verification (e.g., [M+H]+ at m/z 335). Elemental analysis (C, H, N) should align with theoretical values (±0.4%). Consistent melting points across batches (e.g., 210–215°C) indicate purity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the EGFR inhibitory potential of this compound analogs?

  • Molecular docking : Use AutoDock Vina with EGFR crystal structures (PDB ID 1M17). Prioritize analogs with docking scores ≤–8 kcal/mol and hydrogen bonds to key residues (e.g., Met793).
  • Molecular dynamics (MD) : Run 100 ns simulations to assess stability (RMSD <2 Å).
  • ADMET prediction : Employ SwissADME to evaluate drug-likeness (LogP <5, TPSA 60–90 Ų). Derivatives with –Cl substituents (e.g., Sb1) showed enhanced binding affinity .

Q. How should researchers address contradictory cytotoxicity results between in vitro assays and computational predictions?

  • Orthogonal validation : Compare MTT assay results with clonogenic survival and caspase-3 activation assays.
  • Computational refinement : Update force fields (e.g., CHARMM36) and include explicit solvent models in MD simulations.
  • Metabolite testing : Use hepatic microsomes to assess metabolic stability. Structural analogs (e.g., 9c vs. 9d) revealed substituent-dependent activity shifts, explaining discrepancies .

Q. What crystallographic techniques are critical for determining the solid-state conformation of this compound?

  • Single-crystal X-ray diffraction : Use Cu-Kα radiation (λ=1.54178 Å) with SHELX refinement.
  • Torsion angle analysis : Assess planarity via angles like N3–C25–C37 (124.29° in compound 14).
  • Intermolecular interactions : Quantify hydrogen bonds (C–H⋯π, 3.3–3.5 Å) and π-π stacking (3.8 Å interplanar distance). DFT optimization (B3LYP/6-311G**) helps distinguish packing effects .

Q. How can structure-activity relationship (SAR) studies improve the anticancer potency of derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (–Cl, –Br) at R2 or bulky groups (–C₆H₅) at R5.
  • 3D-QSAR modeling : Apply CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values.
  • Activity correlation : Derivatives with –Cl at R2 (Sb1) exhibited 3-fold higher activity against A549 cells than –CH₃ analogs .

Q. What methodologies enable regioselective functionalization of the benzo[d]imidazole core?

  • Palladium-catalyzed C–H activation : Use Pd(OAc)₂/XPhos in toluene/DMF mixtures for coupling with aryl bromides.
  • Directing groups : Pyridine moieties enhance regioselectivity (>80% at C5). For example, compound 13 achieved 85% yield via coupling with 2-bromobenzotrifluoride .

Q. How can environmental persistence of chlorinated benzo[d]imidazoles be assessed?

  • QSAR models : Predict biodegradation (EPI Suite) using Log Kow and molecular weight.
  • Experimental testing : Conduct OECD 301 biodegradation assays (28 days) with activated sludge, monitored via HPLC-UV (λ=254 nm).
  • Hydrolysis studies : Measure degradation half-life (t₁/₂) at pH 4,7,9 and 40°C. Analogs like 1-(2,4-dichlorophenyl)-imidazole show t₁/₂ >30 days in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.